lithium;tri(butan-2-yl)boranuide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

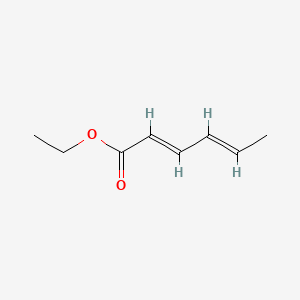

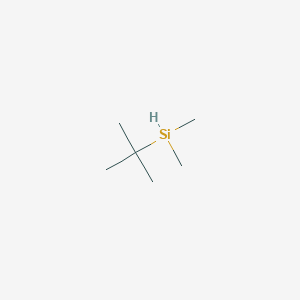

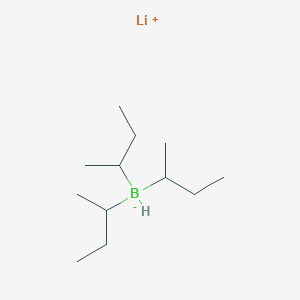

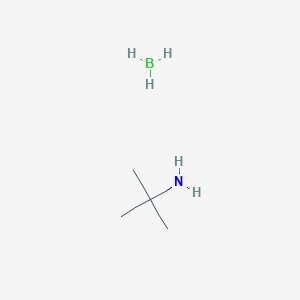

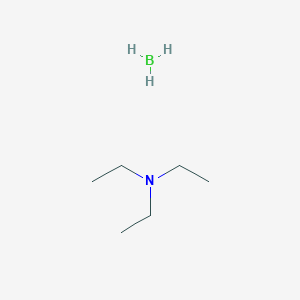

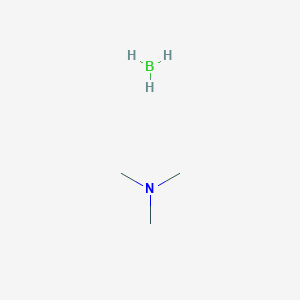

Compound lithium;tri(butan-2-yl)boranuide, also known as lithium tri-sec-butyl(hydrido)borate, is an organoboron compound with the chemical formula Li[(CH3CH2CH(CH3))3BH]. It is a colorless salt typically dispensed as a solution in tetrahydrofuran (THF). This compound is particularly basic and bulky, making it useful for stereoselective reduction of ketones .

Vorbereitungsmethoden

The synthesis of lithium tri-sec-butyl(hydrido)borate involves the reaction of lithium hydride with tri-sec-butylborane. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The industrial production method involves the following steps:

Preparation of Tri-sec-butylborane: This is achieved by the hydroboration of 1-butene with diborane.

Reaction with Lithium Hydride: The tri-sec-butylborane is then reacted with lithium hydride in THF to produce lithium tri-sec-butyl(hydrido)borate.

Analyse Chemischer Reaktionen

Lithium tri-sec-butyl(hydrido)borate undergoes several types of chemical reactions:

Reduction: It is primarily used for the reduction of ketones to alcohols. The reaction proceeds via the delivery of a hydride equivalent to the carbonyl carbon, followed by hydrolytic workup to yield the alcohol.

Selective Reduction: Under certain conditions, it can selectively reduce enones by conjugate addition of hydride due to the steric hindrance experienced at the carbonyl carbon relative to the β-position.

Reagents and Conditions: Common reagents include THF as the solvent, and the reactions are typically carried out under an inert atmosphere to prevent moisture and oxygen interference.

Wissenschaftliche Forschungsanwendungen

Lithium tri-sec-butyl(hydrido)borate has several applications in scientific research:

Wirkmechanismus

The mechanism by which lithium tri-sec-butyl(hydrido)borate exerts its effects involves the delivery of a hydride ion to the electrophilic carbonyl carbon of ketones or enones. The bulky nature of the tri-sec-butyl groups provides steric hindrance, which influences the selectivity of the reduction process. The molecular targets are primarily carbonyl compounds, and the pathways involved include the formation of lithium alkoxide intermediates, which are subsequently hydrolyzed to yield the corresponding alcohols .

Vergleich Mit ähnlichen Verbindungen

Lithium tri-sec-butyl(hydrido)borate can be compared with other similar compounds such as sodium tri-sec-butyl(hydrido)borate (N-selectride) and potassium tri-sec-butyl(hydrido)borate (K-selectride). These compounds have similar structures but differ in the cation present:

K-selectride: Contains potassium as the cation and is also used for reduction reactions with varying selectivity.

The uniqueness of lithium tri-sec-butyl(hydrido)borate lies in its high selectivity and efficiency in reducing ketones and enones, making it a valuable reagent in organic synthesis .

Eigenschaften

IUPAC Name |

lithium;tri(butan-2-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28B.Li/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJKNTZKEFMEAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BLi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole](/img/structure/B7800942.png)